Dimethyl 2,3-dibromosuccinate

Description

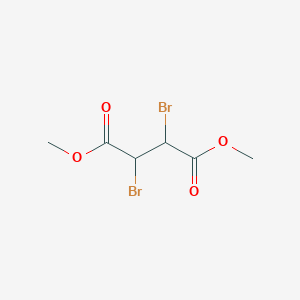

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,3-dibromobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBOXCHKENCESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965898 | |

| Record name | Dimethyl 2,3-dibromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51575-86-1 | |

| Record name | Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51575-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic acid, alpha,alpha'-dibromo-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051575861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,3-dibromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 2,3 Dibromosuccinate

Stereoselective Bromination of Unsaturated Diesters

The addition of bromine (Br₂) across the carbon-carbon double bond of unsaturated diesters is a classic and effective method for the synthesis of dimethyl 2,3-dibromosuccinate. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting diester.

Bromination of Dimethyl Maleate (B1232345)

The bromination of dimethyl maleate, the cis isomer of the unsaturated diester, proceeds via an anti-addition mechanism to yield the meso-dimethyl 2,3-dibromosuccinate. In this reaction, the two bromine atoms add to opposite faces of the double bond. This stereospecificity ensures that the resulting product is the achiral meso compound, which possesses a plane of symmetry. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

The reaction can be represented as follows:

cis-Dimethyl Maleate + Br₂ → meso-Dimethyl 2,3-dibromosuccinate

| Starting Material | Reagent | Product Stereoisomer |

| Dimethyl Maleate (cis) | Br₂ | meso-(2R,3S)-Dimethyl 2,3-dibromosuccinate |

Bromination of Dimethyl Fumarate (B1241708)

Conversely, the bromination of dimethyl fumarate, the trans isomer, also undergoes a stereospecific anti-addition. This leads to the formation of a racemic mixture of the two enantiomers of this compound, namely (2R,3R)-dimethyl 2,3-dibromosuccinate and (2S,3S)-dimethyl 2,3-dibromosuccinate. The attack of the bromide ion on the intermediate bromonium ion can occur with equal probability at either of the two carbons of the original double bond, resulting in a 1:1 mixture of the enantiomers.

The reaction can be depicted as:

trans-Dimethyl Fumarate + Br₂ → (±)-Dimethyl 2,3-dibromosuccinate

| Starting Material | Reagent | Product Stereoisomers |

| Dimethyl Fumarate (trans) | Br₂ | (2R,3R)-Dimethyl 2,3-dibromosuccinate and (2S,3S)-Dimethyl 2,3-dibromosuccinate (Racemic mixture) |

Anti-Addition Mechanisms in Bromination Reactions

The stereospecificity observed in the bromination of both dimethyl maleate and dimethyl fumarate is explained by the formation of a cyclic bromonium ion intermediate. The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of the alkene, forming a three-membered ring containing a positively charged bromine atom. This bromonium ion blocks one face of the original double bond.

The subsequent step involves the nucleophilic attack by a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion ring, in a manner analogous to an Sₙ2 reaction. acs.org This backside attack forces the opening of the bromonium ion ring and results in the two bromine atoms being added to opposite faces of the carbon-carbon bond, a process known as anti-addition. bohrium.comresearchgate.net The specific stereochemical outcome, whether meso or racemic, is thus predetermined by the geometry of the starting alkene. nih.gov

Asymmetric Synthesis Approaches

While the stereoselective bromination of geometric isomers provides control over the diastereomeric outcome, achieving enantioselectivity to obtain a single enantiomer of this compound requires more sophisticated asymmetric strategies.

Chiral Catalysts in Enantioselective Routes

The development of catalytic enantioselective bromination of alkenes is an area of active research. For electron-deficient alkenes like dimethyl maleate and fumarate, this remains a challenging transformation. However, general strategies for asymmetric halogenation have been explored. These often involve the use of a chiral catalyst to create a chiral environment around the substrate, leading to a preferential attack of the bromine from one face of the double bond.

Several types of chiral catalysts have been investigated for asymmetric halofunctionalization reactions of alkenes, including:

Chiral Lewis Acids: These can activate the bromine source and coordinate with the substrate to induce facial selectivity.

Chiral Brønsted Acids: These can activate the bromine source through hydrogen bonding. For instance, chiral phosphoric acids have been used as catalysts in enantioselective bromoetherification reactions. rsc.org

Organocatalysts: Chiral amines and thioureas have been employed to catalyze the stereospecific dibromination of unsaturated compounds, although achieving high enantioselectivity in the direct dibromination of simple diesters remains a hurdle. bohrium.com

While specific, highly efficient chiral catalysts for the direct enantioselective bromination of dimethyl maleate or fumarate to produce enantiomerically enriched this compound are not yet widely established, the principles from related asymmetric halogenation reactions provide a framework for future development. Research has shown that cooperative catalysis, combining a Lewis base and a chiral Brønsted acid, can be effective for enantioselective bromocycloetherification, a related transformation. acs.org

Diastereoselective Synthesis of Meso and Racemic Forms

As detailed in section 2.1, the diastereoselective synthesis of the meso and racemic forms of this compound is straightforwardly achieved by selecting the appropriate geometric isomer of the starting material.

Synthesis of meso-Dimethyl 2,3-dibromosuccinate: This diastereomer is synthesized by the bromination of cis-dimethyl maleate. The anti-addition of bromine to the cis-alkene exclusively yields the meso product.

Synthesis of (±)-Dimethyl 2,3-dibromosuccinate: The racemic mixture is obtained through the bromination of trans-dimethyl fumarate. The anti-addition to the trans-alkene results in the formation of equal amounts of the (2R,3R) and (2S,3S) enantiomers.

An alternative approach to obtaining optically active products involves the use of chiral auxiliaries. For instance, research has shown that reacting meso- and racemic this compound with an optically active amine, such as (R)- or (S)-α-methylbenzylamine, can lead to the formation of optically active aziridines and other derivatives, demonstrating a method for resolving the racemic mixture or desymmetrizing the meso compound.

Preparation from Dibromosuccinic Acid Derivatives

Esterification of 2,3-Dibromosuccinic Acid

The synthesis of this compound can be achieved through the direct esterification of 2,3-dibromosuccinic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.

The general procedure involves dissolving 2,3-dibromosuccinic acid in methanol, followed by the careful, dropwise addition of concentrated sulfuric acid while stirring the reaction mixture. The reaction is allowed to proceed for a period of 2 to 3 hours to yield this compound. google.com The role of the sulfuric acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. chemguide.co.uk The reaction is reversible, and to favor the formation of the ester, the water produced during the reaction can be removed. chemguide.co.ukchemicalforums.com

One documented method specifies dissolving 2,3-dibromosuccinic acid in methanol and then adding concentrated sulfuric acid dropwise at a controlled rate (e.g., one drop every 4-5 seconds). After a reaction time of 2 to 3 hours, the desired product, this compound, is obtained. google.com

Another example describes a process where 2,3-dibromosuccinic acid is mixed with methanol, followed by the dropwise addition of benzylamine (B48309) while maintaining the temperature below 40°C. The mixture is then heated to 60°C for one hour and subsequently to 75°C for eight hours. google.com

While the direct esterification of 2,3-dibromosuccinic acid is a viable route, an alternative approach involves the bromination of an unsaturated diester. For instance, dimethyl maleate can be converted to this compound. researchgate.net

Detailed research findings on the esterification of 2,3-dibromosuccinic acid are summarized in the table below:

| Reactants | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2,3-Dibromosuccinic acid, Methanol | Concentrated Sulfuric Acid | Methanol | Stirring, 2-3 hours | This compound | Not Specified | google.com |

| 2,3-Dibromosuccinic acid, Methanol, Benzylamine | None specified | Methanol | Dropwise addition of benzylamine below 40°C, then 60°C for 1h, then 75°C for 8h | Not directly isolated | Not Specified | google.com |

| 2,3-dibromosuccinic acid, Methanol | Potassium hydroxide | Methanol | Reflux for 24 hours at 60°C | Dipotassium butynedioate and potassium bromide mixture | Not Specified | patsnap.com |

Reactivity and Mechanistic Studies of Dimethyl 2,3 Dibromosuccinate

Nucleophilic Substitution Reactions

The presence of two bromine atoms on adjacent carbons makes dimethyl 2,3-dibromosuccinate highly susceptible to nucleophilic attack. The electrophilic nature of the carbon atoms bonded to bromine facilitates the displacement of the bromide leaving groups.

Formation of Amino Derivatives

This compound readily reacts with amines, which act as nucleophiles, to form various amino derivatives. These reactions are fundamental in the synthesis of more complex molecules, including those with potential biological activity. For instance, reaction with amines can yield dimethyl 2-aminosuccinate. The substitution of the bromine atoms allows for the introduction of nitrogen-containing functional groups, which are crucial in many pharmaceutical and agricultural chemicals.

In a broader context, the synthesis of an enantiomerically enriched allylic amine, a key intermediate for synthetic tetracyclines, has been developed starting from dimethyl maleate (B1232345), which is converted to this compound. researchgate.net This multi-step process highlights the utility of this compound in constructing complex nitrogen-containing molecules.

Reactions with other Nucleophiles

Beyond amines, this compound reacts with a variety of other nucleophiles. Hydroxide ions can displace the bromine atoms to form products like dimethyl 2-hydroxysuccinate. The reactivity of the C-Br bond, being weaker than a C-Cl bond, makes the dibromosuccinate more reactive in nucleophilic substitution reactions compared to its chlorinated analog. This enhanced reactivity is advantageous in many synthetic applications.

The versatility of this compound as a precursor is further demonstrated in its reaction with hydroxyurea (B1673989) to form methyl 3-hydroxyisoxazole-5-carboxylate, an intermediate in the synthesis of antimalarial agents. researchgate.netresearchgate.net

Elimination Reactions

Elimination reactions of this compound are significant pathways for the formation of unsaturated esters, primarily fumarates and maleates. These reactions often compete with nucleophilic substitution and are highly dependent on the reaction conditions, including the base and solvent used.

Dehalogenation Mediated by Electrogenerated Polysulfide Ions

The reductive debromination of vicinal dibromides, including diethyl meso-2,3-dibromosuccinate (a closely related compound), can be achieved using electrogenerated polysulfide ions in dimethylacetamide. sci-hub.sersc.org This method involves the indirect electrolysis of the dibromide in the presence of sulfur. sci-hub.se The electrolysis of diethyl meso-2,3-dibromosuccinate in the presence of sulfur yields diethyl fumarate (B1241708). sci-hub.se

Kinetic studies suggest that for some vicinal dibromides, the dianion S₆²⁻ is the primary eliminating agent rather than the S₃˙⁻ radical ion, leading to a concerted anti-dehalogenation. rsc.org These reactions are stereospecific, with meso-dibromides yielding E-alkenes. sci-hub.sersc.org

Dimethyl Sulfoxide (B87167) (DMSO) Mediated Elimination Reactions

Dimethyl sulfoxide (DMSO) can efficiently induce the reductive elimination of 3-aryl 2,3-dibromopropanoates to form cinnamates. nih.govorganic-chemistry.org While this specific study focuses on aryl-substituted propanoates, the underlying mechanism provides insight into the potential role of DMSO in the elimination reactions of other vicinal dibromides like this compound. In these reactions, DMSO acts as both a nucleophile and a bromine scavenger. nih.govorganic-chemistry.org The reaction mechanism is proposed to proceed through an alkoxysulfonium intermediate, facilitating a syn-elimination of bromine. organic-chemistry.org Byproducts of this transformation include brominated-DMSO, methyl bromide, and hydrogen bromide, with no evidence for the formation of free bromine (Br₂). nih.govorganic-chemistry.org

Formation of Unsaturated Esters (e.g., Fumarates)

The elimination of bromine from this compound is a common method for synthesizing dimethyl fumarate and dimethyl maleate. The stereochemical outcome of the reaction is often controlled by the choice of base and reaction conditions. For example, the electrochemical reduction of both meso- and dl-dibromosuccinate esters produces diethyl fumarate, indicating a preference for the formation of the more stable trans-isomer.

The reaction of this compound with sodium dithionite (B78146) has also been studied as a method for debromination, leading to the formation of unsaturated esters. thieme-connect.de

Table 1: Elimination Reactions of this compound Analogs

| Reactant | Reagent/Conditions | Product | Yield | Reference |

| Diethyl meso-2,3-dibromosuccinate | Electrogenerated S₆²⁻/S₃˙⁻ in DMA | Diethyl fumarate | 74% | sci-hub.se |

| 3-Aryl 2,3-dibromopropanoates | DMSO | Cinnamates | Good | nih.govorganic-chemistry.org |

| meso- and dl-dibromosuccinate esters | Electrochemical reduction | Diethyl fumarate | - |

Overreduction and Unusual Coupling Reactions

This compound exhibits susceptibility to overreduction under certain conditions. For instance, the reaction of dimethyl dl-2,3-dibromosuccinate with samarium metal leads to the formation of dimethyl succinate (B1194679). This transformation is understood to proceed through an initial reduction to dimethyl fumarate, which is then further reduced, or "overreduced," to the fully saturated diester.

In addition to simple reduction, this compound can participate in more complex and unusual coupling reactions. A notable example is its role in the one-pot synthesis of heptaester-substituted cycloheptatriene. This reaction involves the interaction of one molecule of methyl diazoacetate with three molecules of this compound in the presence of pyridine (B92270). The reaction proceeds through the formation of a cycloheptatrienyl anion, which can be subsequently trapped with various electrophiles.

Formation of Carbon-Nitrogen Bonds

The carbon-bromine bonds in this compound are key to its ability to form new carbon-nitrogen bonds, enabling the synthesis of various nitrogen-containing heterocycles and amino acid precursors.

Asymmetric Synthesis of N-Substituted Aziridine-2,3-dicarboxylates

Optically active N-substituted dimethyl aziridine-2,3-dicarboxylates can be synthesized from both meso- and racemic this compound. nih.gov This asymmetric synthesis is achieved by reacting the dibromosuccinate with an optically active amine, such as α-methylbenzylamine. The resulting diastereomeric aziridines can then be separated. These chiral aziridines are valuable intermediates, as they can be subsequently hydrogenolyzed and hydrolyzed to produce optically active aspartic acid. nih.gov The stereochemical outcome of this reaction is influenced by the stereochemistry of the starting dibromosuccinate and the chiral amine.

| Starting Material | Reagent | Product | Application |

| meso-Dimethyl 2,3-dibromosuccinate | Optically active α-methylbenzylamine | Optically active N-(α-methylbenzyl)aziridine-2,3-dicarboxylate | Precursor to optically active aspartic acid |

| racemic-Dimethyl 2,3-dibromosuccinate | Optically active α-methylbenzylamine | Optically active N-(α-methylbenzyl)aziridine-2,3-dicarboxylate | Precursor to optically active aspartic acid |

Schiff Base Formation from Dimethyl α,β-Dibromosuccinate

The reaction between dimethyl α,β-dibromosuccinate and primary amines can also lead to the formation of Schiff bases, alongside aziridination products. Specifically, the reaction of both meso- and racemic this compound with α-methylbenzylamine has been shown to yield not only the corresponding trans-aziridine but also the Schiff base of dimethyl oxaloacetate. rsc.org This indicates a competing reaction pathway where elimination of bromine and subsequent rearrangement and condensation with the amine occurs. The resulting optically active Schiff base can be a valuable synthetic intermediate; for example, it can be hydrogenated and then hydrogenolyzed to afford optically active aspartic acid with significant optical purity. rsc.org

| Reactants | Products | Subsequent Transformation of Schiff Base |

| Dimethyl meso- or racemic-dibromosuccinate, α-Methylbenzylamine | trans-Aziridine, Schiff base of dimethyl oxaloacetate | Hydrogenation and hydrogenolysis to optically active aspartic acid |

Reactions with Pyridine to Form Pyridinium (B92312) Salts

This compound reacts with pyridine to generate N-[1,2-bis(methoxycarbonyl)vinyl]pyridinium intermediates. mpg.de The configuration of this pyridinium species is reportedly independent of the stereochemistry of the starting dibromosuccinate isomer. These pyridinium ylides are reactive intermediates that can participate in cascade reactions with various nucleophiles. For instance, these reactions can lead to the formation of complex cyclic structures such as cycloheptadieneoctacarboxylic and cycloheptatrieneheptacarboxylic esters. mpg.de This reactivity highlights the utility of this compound in generating complex molecular architectures from simple starting materials.

Reductive Transformations

The bromine atoms in this compound make it amenable to various reductive transformations, including the formation of unsaturated esters and fully saturated alkanes.

Homogeneous Hydrogenolysis of Organic Halides

The carbon-halogen bonds in this compound can be cleaved via homogeneous catalytic hydrogenolysis. A notable system for this transformation is the catalyst formed from trichlorotris(pyridine)rhodium and sodium borohydride (B1222165) in dimethylformamide. rsc.org This catalytic system is effective for the hydrogenolysis of the carbon-bromine bonds in vicinal dihalides like dimethyl meso-2,3-dibromosuccinate. rsc.org

Mechanistic studies suggest that the hydrogenolysis does not proceed via a fixed stereochemical pathway, which is consistent with the involvement of a free-radical intermediate. rsc.org The reaction is initiated by the abstraction of a bromine atom by the rhodium catalyst, generating an organic radical. This radical can then be reduced and protonated to yield the final product. In the case of dimethyl meso-2,3-dibromosuccinate, the reaction with this catalyst system in the presence of deuterium (B1214612) gas leads to the formation of dimethyl [2H]succinate. rsc.org This demonstrates the complete removal of both bromine atoms and their replacement with deuterium.

| Substrate | Catalyst System | Product (in presence of D₂) | Mechanistic Feature |

| Dimethyl meso-2,3-dibromosuccinate | Trichlorotris(pyridine)rhodium / NaBH₄ in DMF | Dimethyl [2H]succinate | Consistent with a free-radical mechanism |

Applications in Advanced Chemical Synthesis

Chiral Building Block in Asymmetric Synthesis

The stereoisomers of dimethyl 2,3-dibromosuccinate are pivotal starting materials for the synthesis of optically active compounds. The defined stereochemistry of the bromine atoms allows for stereospecific reactions, enabling the creation of chiral molecules with high enantiomeric purity.

An important application of this compound is in the asymmetric synthesis of aspartic acid, a non-essential amino acid. Research has shown that the reaction of dimethyl meso-dibromosuccinate with a chiral amine, such as (R)-(+)- or (S)-(-)-α-methylbenzylamine, leads to the formation of an optically active Schiff base of dimethyl oxaloacetate. oup.com This intermediate can then be hydrogenated and subsequently hydrogenolyzed to yield optically active aspartic acid. oup.com The optical purity of the resulting aspartic acid has been reported to reach up to 49%. oup.comresearchgate.net

The reaction proceeds through the formation of a trans-aziridine derivative as a co-product. oup.com The primary product, the isomeric Schiff base, is the key intermediate that carries the stereochemical information from the chiral amine to the final aspartic acid product. oup.com

Table 1: Asymmetric Synthesis of Aspartic Acid

| Reactants | Intermediate | Product | Optical Purity of Product | Reference |

| Dimethyl meso-dibromosuccinate, (R)-(+)-α-methylbenzylamine | Optically active Schiff base of dimethyl oxaloacetate | (R)-Aspartic acid | Up to 49% | oup.comresearchgate.net |

| Dimethyl meso-dibromosuccinate, (S)-(-)-α-methylbenzylamine | Optically active Schiff base of dimethyl oxaloacetate | (S)-Aspartic acid | Up to 49% | oup.comresearchgate.net |

Data sourced from Chemistry Letters, 1978. oup.com

This compound is instrumental in the preparation of various optically active intermediates that are building blocks for larger, more complex molecules. A significant example is its use in the synthesis of a key intermediate for fully synthetic tetracyclines. researchgate.net In a robust and high-yielding manufacturing process, dimethyl maleate (B1232345) is first converted to this compound. researchgate.net This dibromo derivative is then used in a subsequent step to form methyl 3-hydroxyisoxazole-5-carboxylate, a crucial precursor for an enantiomerically enriched (S)-allylic amine, which is a key component in the total synthesis of tetracycline (B611298) analogues. researchgate.net

Precursor for Complex Organic Molecules

The reactivity of the carbon-bromine bonds in this compound makes it an excellent starting point for the synthesis of highly functionalized and complex organic molecules.

Derivatives of 2,3-diaminosuccinic acid are important components of various biologically active compounds, including enzyme inhibitors and peptide-based drugs. The bromine atoms in 2,3-dibromosuccinic acid and its esters can be displaced by amines through nucleophilic substitution to generate these derivatives. For instance, the reaction of meso-2,3-dibromosuccinic acid with benzylmethylamine results in the formation of di-N-benzylmethylammonium meso-diaminosuccinate, a precursor for chiral ligands and peptidomimetics. This reaction demonstrates a direct route to 2,3-disubstituted diaminosuccinic acid derivatives, where the stereochemistry of the starting material is retained.

As mentioned previously, this compound plays a critical role in the synthesis of intermediates for natural product analogues, most notably tetracyclines. The synthesis of an enantiomerically enriched (S)-allylic amine, a key intermediate for the manufacture of synthetic tetracyclines, highlights the utility of this compound. researchgate.net The process begins with the conversion of inexpensive and readily available dimethyl maleate into this compound. researchgate.net This intermediate then undergoes a series of transformations to yield a polyfunctionalized isoxazole (B147169) derivative, which is further elaborated to the desired allylic amine. researchgate.net This synthetic route showcases the importance of this compound in creating complex, multi-functionalized molecules that are essential for the construction of pharmacologically relevant compounds.

In the realm of organometallic chemistry and the synthesis of highly functionalized cyclic systems, this compound has been proposed as a viable alternative to dimethyl acetylenedicarboxylate (B1228247). Specifically, it can be used in the synthesis of penta(methoxycarbonyl)cyclopentadienides. The established mechanism for the reaction of dimethyl malonate with dimethyl acetylenedicarboxylate to form isomeric octa(methoxycarbonyl)cycloheptadienes involves an N-(di(methoxycarbonyl)vinyl)pyridinium acetate (B1210297) intermediate. Based on this mechanism, it has been suggested that dimethyl dibromosuccinate could be used in place of dimethyl acetylenedicarboxylate to achieve the same transformation, leading to these highly carboxylated cyclopentadienyl (B1206354) systems.

Role in Polymer Chemistry

This compound serves as a valuable precursor and building block in the field of polymer chemistry. Its bifunctional nature, owing to the two bromine atoms and two ester groups, allows for its incorporation into polymer chains, imparting specific properties such as increased thermal stability and providing sites for further chemical modification.

A significant application of bromo-functionalized succinic acid derivatives in polymer chemistry is the synthesis of halogenated polyamides. While research often starts from 2,3-dibromosuccinic acid, the underlying principles apply to derivatives like this compound, which can be hydrolyzed to the parent acid. The acid is then converted to the more reactive 2,3-dibromosuccinyl chloride.

This diacid chloride is a key monomer for producing aliphatic polyamides containing bromine in the polymer backbone. asianpubs.org The synthesis is typically achieved through interfacial polycondensation. In this process, a solution of 2,3-dibromosuccinyl chloride in an organic solvent (like dichloromethane) is reacted with an aqueous solution of a diamine (such as hexamethylenediamine) in the presence of a base (like sodium hydroxide). asianpubs.org The polymerization occurs rapidly at the interface between the two immiscible liquid phases.

The incorporation of bromine moieties into the polyamide backbone has been shown to enhance the thermal stability of the resulting polymers. asianpubs.org The properties of these halogenated polyamides can be tailored by varying the length of the diamine chain.

Table 1: Synthesis and Properties of Brominated Polyamides asianpubs.org

| Polymer Name | Diamine Used | Inherent Viscosity (dL/g) in H₂SO₄ |

| PAB64 | Hexamethylenediamine | 0.19 - 0.65 |

Note: The inherent viscosities were determined at 25°C with a concentration of 0.5 g/dL.

The resulting brominated polyamides can be further functionalized. For example, the bromine atoms can be substituted with azide (B81097) groups by reacting the polymer with sodium azide in a solvent like dimethyl sulfoxide (B87167). asianpubs.org This introduces a new functional group that can participate in "click" chemistry reactions, further expanding the utility of these polymers. asianpubs.org

This compound and its close analogs are recognized for their potential to act as monomers or cross-linking agents in polymer synthesis. googleapis.com The reactivity of the two bromine atoms allows the molecule to be incorporated into polymer structures.

In the context of acrylic polymers, related diesters like diethyl 2,3-dibromosuccinate and dibutyl 2,3-dibromosuccinate have been utilized to introduce cross-linking points into the polymer block. googleapis.com This suggests that this compound can function similarly, where the dibromo-substituted succinate (B1194679) unit acts as a bridge between polymer chains, thereby creating a network structure. This cross-linking can significantly influence the mechanical and thermal properties of the final material.

Furthermore, the general reactivity of brominated compounds in initiating controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), points to another potential application. researchgate.net While not a direct initiator itself without modification, the bromine atoms on this compound represent potential sites for initiating graft polymerization, allowing for the synthesis of more complex polymer architectures like graft copolymers.

Future Directions and Emerging Research Avenues in the Chemistry of Dimethyl 2,3 Dibromosuccinate

Dimethyl 2,3-dibromosuccinate continues to be a valuable and versatile building block in organic synthesis. Its bifunctional nature, characterized by two bromine atoms and two ester groups, offers a wide array of possibilities for constructing complex molecular architectures. Future research is poised to expand its utility by focusing on more sophisticated and sustainable synthetic strategies, as well as novel applications in materials science. The emerging avenues of research aim to harness the unique reactivity of this compound with greater precision and efficiency.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing dimethyl 2,3-dibromosuccinate and its derivatives?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Key bands include the C=O stretch at ~1707 cm⁻¹, characteristic of ester carbonyl groups. Non-hydrogen-bonded O–H stretches (e.g., from water in crystal structures) appear at ~3620 cm⁻¹ .

- NMR Spectroscopy : ¹H and ¹³C NMR in CD₃OD can resolve stereochemical and structural features. For example, diastereomeric splitting in ¹H NMR distinguishes meso vs. racemic forms, while ¹³C signals confirm bromine substituents and ester functionalities .

- Thermogravimetric Analysis (TGA) : Conducted under nitrogen at 10°C/min (25–800°C) to assess thermal stability. Mass loss steps correlate with dehydration (e.g., water in crystal lattices) and decomposition .

Q. What stereochemical outcomes are observed during the electrochemical reduction of this compound?

- Methodological Answer :

- The reduction of meso- and dl-dibromosuccinate esters produces diethyl fumarate regardless of pH. In contrast, the free acids exhibit pH-dependent outcomes: meso-2,3-dibromosuccinic acid yields fumaric acid, while dl-2,3-dibromosuccinic acid forms maleic acid (low pH) or fumaric acid (high pH). This suggests competing mechanisms involving carbanion intermediates or steric constraints in transition states .

Advanced Research Questions

Q. How does pH modulate the reaction pathway in dibromosuccinate ester reductions?

- Methodological Answer :

- At low pH, protonation stabilizes carbanion intermediates, favoring maleic acid via a stepwise mechanism. At high pH, deprotonation promotes concerted elimination (e.g., E2), yielding fumaric acid. Controlled pH experiments (buffered solutions at 3–10) with polarographic monitoring can validate these pathways .

Q. What mechanistic models explain the lack of stereospecificity in dibromosuccinate reductions?

- Methodological Answer :

- Two competing hypotheses:

Carbanion Intermediates : Radical or ionic intermediates allow bond rotation, erasing stereochemical memory.

Steric Effects : Bulky substituents hinder the trans-periplanar geometry required for stereospecific elimination.

- Computational modeling (DFT) of transition-state dihedral angles and kinetic isotope effects (KIEs) can differentiate these mechanisms .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., water molecules in asymmetric units) and confirms bromine positioning. For example, Irbesartan–dibromosuccinate cocrystals reveal water-mediated O–H···O interactions at 2.8–3.0 Å, validated by IR’s broad O–H stretches (~3620 cm⁻¹) .

Q. How can researchers address contradictions in reported reaction pathways for dibromosuccinate esters?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, pH) using purified stereoisomers.

- Advanced Characterization : Use in situ Raman spectroscopy to track intermediate formation or time-resolved XRD to capture transient phases.

- Literature Meta-Analysis : Cross-reference historical data (e.g., Elving’s 1974 work vs. modern mechanistic studies) to identify context-dependent variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.